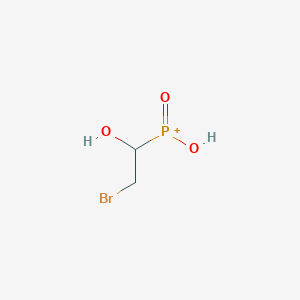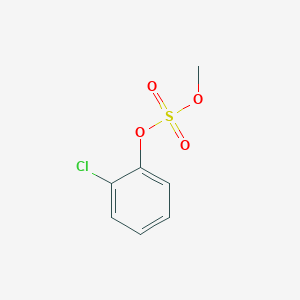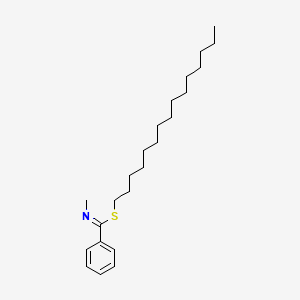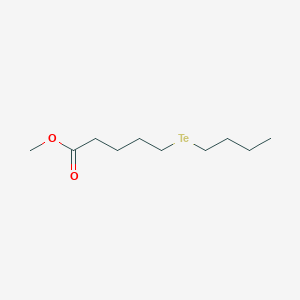
N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide is a chemical compound known for its unique structure and properties It contains two 3,5-dichlorophenyl groups attached to a cyclohexene ring, with two amide groups at the 1 and 2 positions of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide typically involves the reaction of 3,5-dichloroaniline with cyclohex-1-ene-1,2-dicarboxylic anhydride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amides, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N1,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohexane-1,2-dicarboxamide: Similar structure but with a saturated cyclohexane ring.
N~1~,N~2~-Bis(3,5-dichlorophenyl)benzene-1,2-dicarboxamide: Contains a benzene ring instead of a cyclohexene ring.
Uniqueness
N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide is unique due to its specific combination of a cyclohexene ring with 3,5-dichlorophenyl groups and amide functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
90184-58-0 |
|---|---|
Fórmula molecular |
C20H16Cl4N2O2 |
Peso molecular |
458.2 g/mol |
Nombre IUPAC |
1-N,2-N-bis(3,5-dichlorophenyl)cyclohexene-1,2-dicarboxamide |
InChI |
InChI=1S/C20H16Cl4N2O2/c21-11-5-12(22)8-15(7-11)25-19(27)17-3-1-2-4-18(17)20(28)26-16-9-13(23)6-14(24)10-16/h5-10H,1-4H2,(H,25,27)(H,26,28) |
Clave InChI |
AFFQGOWAHWQKOO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)
![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
![2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol](/img/structure/B14380468.png)
![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)
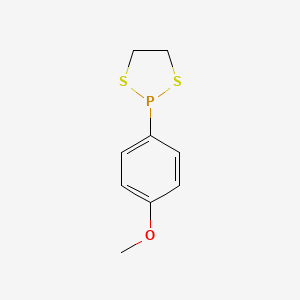
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
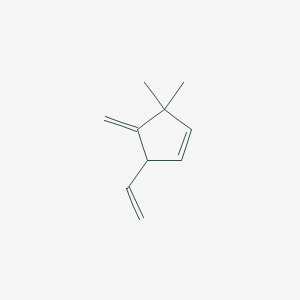
![N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14380491.png)
